molecular formula C13H9ClF2S B8000541 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000541
M. Wt: 270.73 g/mol
InChI Key: YOJNBFXTQVDLJO-UHFFFAOYSA-N
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Description

1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a chemical compound with the molecular formula C13H9ClF2S. It is characterized by the presence of fluorine, chlorine, and sulfur atoms attached to a benzene ring. This compound is primarily used in research and development, particularly in the field of pharmaceuticals .

Preparation Methods

The synthesis of 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine or chlorine atoms with other nucleophiles, such as amines or alkoxides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

1-Fluoro-3-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene, with the molecular formula C13H9ClF2S, is a compound of growing interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a fluorine atom and a sulfanylmethyl group attached to a benzene ring. Its potential applications span pharmaceuticals, material sciences, and chemical synthesis.

  • Molecular Weight : Approximately 270.73 g/mol
  • Molecular Formula : C13H9ClF2S
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves advanced organic synthesis techniques such as the Suzuki–Miyaura coupling reaction, which is essential for forming carbon–carbon bonds efficiently. Optimized reaction conditions are crucial for maximizing yield and purity.

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine and chlorine atoms enhances its reactivity and binding affinity to specific targets, potentially leading to significant pharmacological effects.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, research into tyrosinase inhibitors has shown that structural motifs analogous to this compound can effectively inhibit enzyme activity related to melanin production, which has implications for treating skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives containing the 4-chloro-3-fluorophenyl moiety can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival. These findings suggest that this compound may serve as a lead compound in developing new anticancer therapies.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameMolecular FormulaUnique Features
1-Chloro-3-fluoro-6-[(4-fluorophenyl)sulfanylmethyl]benzeneC13H9ClF2SDifferent substitution pattern on the benzene ring
1-Chloro-3-fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzeneC13H9ClF2SVariation in the position of fluorine on the phenyl group
1-Chloro-3-fluoro-6-(phenylsulfonyl)benzeneC12H9FO2SContains a sulfonyl group instead of sulfanylmethyl

This table highlights how variations in functional groups and their positions can influence biological activity and chemical behavior.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study published in April 2023 focused on identifying new tyrosinase inhibitors using compounds featuring the 4-chloro-3-fluorophenyl motif. The research demonstrated that these compounds could significantly inhibit tyrosinase activity, suggesting their potential use in cosmetic applications aimed at reducing hyperpigmentation .
  • Anticancer Activity : Another investigation into the anticancer effects of similar compounds revealed that they could induce apoptosis in various cancer cell lines. The study emphasized the importance of specific structural features in enhancing cytotoxicity against cancer cells, paving the way for further development of therapeutic agents based on this scaffold.

Properties

IUPAC Name

1-chloro-2-fluoro-4-[(3-fluorophenyl)methylsulfanyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNBFXTQVDLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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